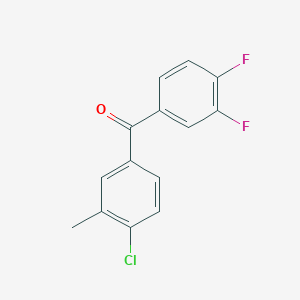

4-Chloro-3',4'-difluoro-3-methylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKWIKSMQWPBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,4’-difluoro-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-3-methylbenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-3’,4’-difluoro-3-methylbenzophenone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,4’-difluoro-3-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced

Biological Activity

4-Chloro-3',4'-difluoro-3-methylbenzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique halogen substitutions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The molecular formula of this compound is . The compound features a benzophenone backbone with a chlorine atom and two fluorine atoms attached to the aromatic rings, which significantly influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by influencing cytokine production.

- Antioxidant Activity : The compound can scavenge free radicals, potentially reducing oxidative stress in cells.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : Similar compounds have been reported to interact with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds.

- Cell Signaling Modulation : The compound can influence key signaling pathways, such as NF-κB, which is crucial for regulating immune responses and inflammation.

- Gene Expression Alteration : It may affect transcription factors that regulate genes involved in apoptosis and cell survival, leading to changes in cellular responses.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a dose-dependent increase in antioxidant capacity.

Case Studies

Several case studies highlight the practical implications of this compound:

- Case Study on Inflammation : In a controlled animal model, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Case Study on Antimicrobial Resistance : Research demonstrated that this compound could restore sensitivity in antibiotic-resistant bacterial strains when used in combination therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-3',5'-difluoro-3-methylbenzophenone (CAS 1185530-97-5)

- Differences : Fluorine atoms at positions 3' and 5' (vs. 3' and 4' in the target compound).

- Impact : The symmetrical substitution in 3',5'-difluoro derivatives may enhance crystallinity, while the asymmetrical 3',4'-difluoro substitution in the target compound could increase polarity and solubility .

4-Chloro-3',4'-dimethoxybenzophenone

- Differences : Methoxy (-OCH₃) groups replace fluorine at positions 3' and 4'.

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing fluorine. This alters reactivity in electrophilic substitutions and may reduce metabolic stability in biological systems .

4-Chloro-3-nitrobenzophenone (CAS 56107-02-9)

- Differences: A nitro (-NO₂) group replaces the methyl and fluorine substituents.

- Impact : The nitro group is strongly electron-withdrawing, making the compound more reactive in reduction or nucleophilic substitution reactions. This contrasts with the methyl group’s electron-donating and steric effects in the target compound .

Functional Group Variations

4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3)

- Differences: Butyrophenone backbone (C12H15ClO) vs. benzophenone.

- Impact: The aliphatic ketone structure reduces aromatic conjugation, lowering melting points and altering solubility in non-polar solvents. Such derivatives are often explored in fragrance or polymer industries .

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 543708-66-3)

- Differences : Ethylenedioxy group and dichloro substitution.

- Chlorine at 3,4-positions increases steric hindrance compared to the target compound’s 3-methyl group .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-Chloro-3',4'-difluoro-3-methylbenzophenone | C₁₄H₉ClF₂O | 266.67 | Cl (4), F (3',4'), CH₃ (3) | High polarity, potential metabolic stability |

| 4-Chloro-3',5'-difluoro-3-methylbenzophenone | C₁₄H₉ClF₂O | 266.67 | Cl (4), F (3',5'), CH₃ (3) | Symmetrical structure, higher crystallinity |

| 4-Chloro-3-nitrobenzophenone | C₁₃H₈ClNO₃ | 261.66 | Cl (4), NO₂ (3) | Reactive nitro group, lower thermal stability |

| 4'-Chloro-3,3-dimethylbutyrophenone | C₁₂H₁₅ClO | 210.71 | Cl (4'), CH₃ (3,3) | Aliphatic ketone, lower melting point |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.